Methyl 2-(3-hydroxy-4-iodophenyl)acetate
CAS No.:
Cat. No.: VC17895024
Molecular Formula: C9H9IO3
Molecular Weight: 292.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9IO3 |
|---|---|
| Molecular Weight | 292.07 g/mol |
| IUPAC Name | methyl 2-(3-hydroxy-4-iodophenyl)acetate |
| Standard InChI | InChI=1S/C9H9IO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5H2,1H3 |
| Standard InChI Key | DDNHLHGFVDHANG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CC(=C(C=C1)I)O |
Introduction
Methyl 2-(3-hydroxy-4-iodophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by its unique structure, featuring a methoxy group attached to a phenyl ring that also contains an iodine atom at the 4-position and a hydroxyl group at the 3-position. This specific arrangement contributes to its reactivity and utility in various chemical reactions, particularly in medicinal chemistry and organic synthesis.
Biological Applications
Research into the biological activity of Methyl 2-(3-hydroxy-4-iodophenyl)acetate suggests potential applications in medicinal chemistry. It has been studied for its interactions with enzymes and other biological targets, indicating possible roles in drug development, particularly for compounds mimicking thyroid hormones. The compound's unique structure may contribute to specific biological activities that warrant further investigation.
Comparison with Similar Compounds
Methyl 2-(3-hydroxy-4-iodophenyl)acetate shares similarities with several related compounds, such as Methyl 2-(3-iodophenyl)acetate and Methyl 4-iodophenylacetate. These compounds differ in their substitution patterns on the phenyl ring, which influences their reactivity and biological activity.
Table: Similar Compounds to Methyl 2-(3-hydroxy-4-iodophenyl)acetate
| Compound Name | CAS Number | Similarity |
|---|---|---|
| Methyl 2-(3-iodophenyl)acetate | 63349-52-0 | 1.00 |
| Methyl 4-iodophenylacetate | 15250-46-1 | 0.95 |
| Methyl 2-(5-iodo-2-methylphenyl)acetate | 880134-34-9 | 0.95 |
| Methyl 2-(4-hydroxyphenyl)acetate | Not listed | Varies |
This table highlights compounds with similar structures, which may share some chemical and biological properties with Methyl 2-(3-hydroxy-4-iodophenyl)acetate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume